2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide
Overview
Description
2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine and has been synthesized using different methods. The purpose of
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide is not fully understood. However, it has been suggested that the compound exerts its anticancer effects by targeting specific proteins involved in cell proliferation and apoptosis. It has been reported to inhibit the activity of certain enzymes such as topoisomerase II and histone deacetylases.
Biochemical and Physiological Effects
2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide in lab experiments is its potential as a drug candidate for the treatment of cancer and other diseases. However, one of the limitations is the lack of information on the compound's toxicity and pharmacokinetics. More research is needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for research on 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide. One of the most important areas of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the compound's pharmacokinetics and toxicity in vivo. Additionally, more research is needed to determine the compound's potential as a drug candidate for the treatment of other diseases besides cancer, such as inflammatory diseases and autoimmune disorders.
Conclusion
In conclusion, 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide is a promising compound that has potential applications in various fields of science. The synthesis of this compound has been reported using different methods, and it has been shown to have potential as a drug candidate for the treatment of cancer and other diseases. However, more research is needed to determine the compound's safety and efficacy in vivo, as well as its potential applications in other areas of science.
Scientific Research Applications
2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potential as a drug candidate for the treatment of cancer and other diseases. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
2-chloro-N-(3-nitropyridin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O3/c8-4-6(12)10-7-5(11(13)14)2-1-3-9-7/h1-3H,4H2,(H,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCGBNDAKKJNBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)CCl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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